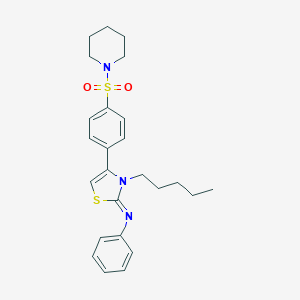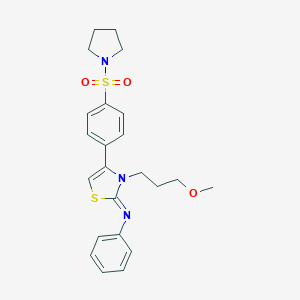![molecular formula C23H17ClN4O4S B384349 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606953-32-6](/img/structure/B384349.png)
5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The 4-chlorophenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Final Cyclization: The final step involves cyclization to form the dipyrido[1,2-a:2,3-d]pyrimidin-5-one structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acids, while reduction of the imino group can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions is crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
What sets 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furylmethyl group, in particular, enhances its reactivity and potential for forming diverse derivatives.
This detailed overview provides a comprehensive understanding of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
606953-32-6 |
|---|---|
Formule moléculaire |
C23H17ClN4O4S |
Poids moléculaire |
480.9g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H17ClN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2-12,25H,13H2,1H3 |
Clé InChI |
JGHCHWOOAICQEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384266.png)
![N-(3-[2-(4-morpholinyl)ethyl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384267.png)
![N-(3-[3-(4-morpholinyl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384269.png)
![N-(3-cyclohexyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384270.png)
![2-[(4-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384271.png)
![1-{[4-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B384272.png)
![4-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B384275.png)

![N-(3-pentyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384277.png)
![N,N-dimethyl-4-[3-[2-(4-morpholinyl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B384279.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384283.png)
![N,N-diethyl-4-[3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B384284.png)

![N,N-diethyl-4-[3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B384287.png)
